molecular formula C8H16O4 B13901793 Ethyl 2-(4-hydroxybutoxy)acetate CAS No. 377048-48-1

Ethyl 2-(4-hydroxybutoxy)acetate

Cat. No.: B13901793
CAS No.: 377048-48-1
M. Wt: 176.21 g/mol
InChI Key: KFKQEDUXZIHSPW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxybutoxy)acetate is an organic compound with the molecular formula C8H16O4. It is an ester derived from acetic acid and 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of acid chlorides or acid anhydrides as intermediates. These compounds react with 4-hydroxybutanol to form the desired ester. The process may also involve purification steps such as distillation to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxybutoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-hydroxybutanol, which can further participate in metabolic pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .

Biological Activity

Ethyl 2-(4-hydroxybutoxy)acetate is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

This compound is characterized by its ester functional group, which can undergo hydrolysis to release acetic acid and 4-hydroxybutanol. These metabolites may participate in various metabolic pathways, influencing cellular functions and interactions with biomolecules. The hydroxyl group in the compound allows it to form hydrogen bonds, which can affect the structure and function of proteins and other biomolecules in the body.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the compound's structure have shown varying degrees of activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. The presence of a hydroxyl group has been identified as crucial for maintaining antimicrobial efficacy .

Anticancer Potential

Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .

Case Studies

  • Antimicrobial Efficacy : A study tested various structural analogs of this compound against S. aureus and E. faecalis. Results showed that compounds with a hydroxyl group had minimum inhibitory concentrations (MICs) ranging from 1-4 µg/mL, indicating significant antimicrobial activity .
  • Cytotoxicity in Cancer Models : In a preclinical evaluation involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Further research is warranted to assess its safety and efficacy in vivo .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivityEffective against S. aureus (MIC 1-4 µg/mL)
Anticancer PotentialInduces apoptosis in cancer cell lines
Mechanism of ActionHydrolysis leads to active metabolites influencing cellular functions

Properties

CAS No.

377048-48-1

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

ethyl 2-(4-hydroxybutoxy)acetate

InChI

InChI=1S/C8H16O4/c1-2-12-8(10)7-11-6-4-3-5-9/h9H,2-7H2,1H3

InChI Key

KFKQEDUXZIHSPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCO

Origin of Product

United States

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